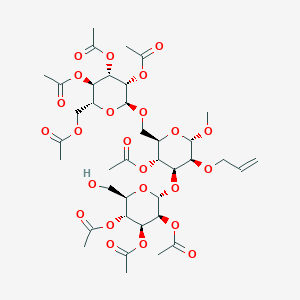
Methyl 3,6-Di-O-(alpha-D-mannopyranosyl)-2-O-(2-propenyl)-alpha-D-mannopyranoside Octaacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3,6-Di-O-(alpha-D-mannopyranosyl)-2-O-(2-propenyl)-alpha-D-mannopyranoside Octaacetate, also known as this compound, is a useful research compound. Its molecular formula is C38H54O24 and its molecular weight is 894.826. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 3,6-Di-O-(alpha-D-mannopyranosyl)-2-O-(2-propenyl)-alpha-D-mannopyranoside Octaacetate (CAS No. 82185-94-2) is a complex glycoside that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C38H54O24, with a molecular weight of approximately 894.82 g/mol. It is characterized by multiple acetyl groups and mannopyranosyl units, which may influence its biological interactions.
1. Antimicrobial Activity
Research has indicated that methyl 3,6-di-O-(alpha-D-mannopyranosyl)-2-O-(2-propenyl)-alpha-D-mannopyranoside exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. This activity is likely due to its ability to interfere with bacterial cell wall synthesis or function as a competitive inhibitor of essential enzymes.
2. Immunomodulatory Effects
Studies suggest that this compound can modulate immune responses. It has been observed to enhance the activity of macrophages and other immune cells, potentially increasing the host's defense against infections. This immunomodulatory effect may be linked to the compound's ability to interact with glycan receptors on immune cells.
3. Anti-inflammatory Properties
Methyl 3,6-di-O-(alpha-D-mannopyranosyl)-2-O-(2-propenyl)-alpha-D-mannopyranoside has demonstrated anti-inflammatory effects in vitro and in vivo. It appears to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models of disease.
The biological activity of this compound can be attributed to several mechanisms:
- Glycan Interactions : The mannopyranosyl units facilitate binding to lectins and glycan-binding proteins, which may alter cellular signaling pathways.
- Enzyme Inhibition : The presence of acetyl groups may enhance the compound's ability to inhibit glycosidases or other enzymes critical for microbial survival.
- Cellular Uptake : The propenyl group may enhance membrane permeability, allowing for better cellular uptake and bioavailability.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
In a study published in PubMed, methyl 3,6-di-O-(alpha-D-mannopyranosyl)-2-O-(2-propenyl)-alpha-D-mannopyranoside was tested against various strains of Salmonella. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, showcasing its potential as a therapeutic agent against foodborne pathogens .
Case Study: Immunomodulation in Murine Models
Another investigation assessed the immunomodulatory effects in murine models of sepsis. Mice treated with the compound showed a marked increase in survival rates compared to controls, attributed to enhanced macrophage function and reduced systemic inflammation .
属性
IUPAC Name |
[(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-[[(2R,3R,4S,5S,6S)-3-acetyloxy-6-methoxy-5-prop-2-enoxy-4-[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H54O24/c1-11-12-49-33-30(62-38-35(58-23(9)47)31(55-20(6)44)27(52-17(3)41)24(13-39)59-38)28(53-18(4)42)26(60-36(33)48-10)15-51-37-34(57-22(8)46)32(56-21(7)45)29(54-19(5)43)25(61-37)14-50-16(2)40/h11,24-39H,1,12-15H2,2-10H3/t24-,25-,26-,27-,28-,29-,30+,31+,32+,33+,34+,35+,36+,37+,38-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBMCMCPVDEHAP-XZDUOPMTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC)OCC=C)OC3C(C(C(C(O3)CO)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)OC)OCC=C)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H54O24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
894.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













